2-Amino-4-(4-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
The compound 2-Amino-4-(4-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to the hexahydroquinoline-carbonitrile family, characterized by a partially saturated quinoline core with functionalized substituents. Its structure includes:
- A 4-nitrophenyl group at position 4 (electron-withdrawing, enhancing electrophilicity).
- A p-tolyl group (4-methylphenyl) at position 1 (moderate electron-donating effect).
- A carbonitrile moiety at position 3 (imparts polarity and hydrogen-bonding capability).
- An amino group at position 2 (facilitates hydrogen bonding and derivatization).
This compound’s structural complexity makes it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
CAS No. |
354796-72-8 |
|---|---|
Molecular Formula |
C23H20N4O3 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-amino-1-(4-methylphenyl)-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H20N4O3/c1-14-5-9-16(10-6-14)26-19-3-2-4-20(28)22(19)21(18(13-24)23(26)25)15-7-11-17(12-8-15)27(29)30/h5-12,21H,2-4,25H2,1H3 |
InChI Key |
RQHSIWBVQBVLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method involves the condensation of an aromatic aldehyde with a β-ketoester, followed by cyclization and nitration reactions. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different pharmacological properties.
Scientific Research Applications
2-Amino-4-(4-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new drugs for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The hexahydroquinoline-carbonitrile scaffold allows extensive substitution, influencing physicochemical and biological properties. Key analogues and their substituent differences are summarized below:
Key Observations :
Key Observations :
- Nanocomposite catalysts like IRMOF-3/GO/CuFe₂O₄ improve reaction efficiency and recyclability .
- Solvent-free conditions reduce environmental impact and simplify purification.
Crystallographic and Hydrogen-Bonding Analysis
Crystal structures of related compounds reveal insights into molecular packing and stability:
- Tetrahydrochromenes (e.g., 2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) exhibit planar quinoline cores with chair conformations in saturated rings .
- Hydrogen-bonding networks (N–H⋯O, N–H⋯N) stabilize the crystal lattice, as observed in SHELX-refined structures .
- Ring puckering in hexahydroquinolines (Cremer-Pople parameters) differs from tetrahydrochromenes due to substituent steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
